Sphingosine

説明

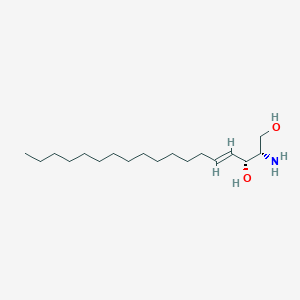

Structure

3D Structure

特性

IUPAC Name |

(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-KRWOKUGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861763 | |

| Record name | Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123-78-4, 2733-29-1 | |

| Record name | Sphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythro-sphingosine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sphingosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminooctadec-4-ene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRO-SPHINGOSINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y6SVQ612Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGZ37HRE42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

81 °C | |

| Record name | Sphingosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Enzymatic Pathway in the Endoplasmic Reticulum

The de novo biosynthesis of this compound occurs in the endoplasmic reticulum (ER) through a conserved four-step enzymatic cascade. The process begins with the condensation of L-serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) , forming 3-ketodihydrothis compound. SPT is a pyridoxal 5′-phosphate-dependent enzyme complex comprising subunits SPTLC1, SPTLC2, or SPTLC3, which determine substrate specificity for acyl-CoA chains (e.g., C14–C18). The second step involves NADPH-dependent reduction of 3-ketodihydrothis compound to dihydrothis compound (sphinganine) by 3-ketodihydrothis compound reductase (KDHR) .

Salvage Pathway and Extraction from Natural Sources

Hydrolysis of Complex Sphingolipids

The salvage pathway recycles this compound from membrane sphingolipids through lysosomal and non-lysosomal degradation. Sphingomyelinases (SMases) hydrolyze sphingomyelin to ceramide, which is deacylated by ceramidases (CDases) into this compound and free fatty acids. Acid ceramidase (ASAH1) and alkaline ceramidase (ACER1–3) are key isoforms, with ASAH1 operating optimally at pH 4.5–5.0 in lysosomes.

Extraction from Biological Tissues

This compound can be isolated from mammalian brain tissue, yeast, or plant sources using lipid extraction solvents (e.g., chloroform:methanol mixtures). Post-extraction purification involves:

-

Base hydrolysis : Saponification to remove glycerophospholipids.

-

Column chromatography : Silica gel or reverse-phase HPLC to isolate this compound.

-

Crystallization : Recrystallization in ethanol for >95% purity.

However, natural extraction yields are highly variable (1–5% by weight), necessitating large starting material volumes.

Enzymatic Preparation Using Recombinant Enzymes

This compound Kinase-Mediated Phosphorylation

While this compound kinases (SphK1/2) primarily phosphorylate this compound to this compound-1-phosphate (S1P), their reverse activity can regenerate this compound from S1P under specific conditions. Recombinant SphK1 expressed in E. coli or HEK293 cells catalyzes this reaction at pH 6.5–7.0 with ATP depletion.

Phospholipase D-Catalyzed Synthesis

Phospholipase D (PLD) from Streptomyces chromofuscus hydrolyzes sphingosylphosphocholine to this compound-1-phosphate, which is dephosphorylated by phosphatases to yield this compound. This method achieves ~70% conversion efficiency but requires purification via differential solvent extraction.

Chemical Synthesis Approaches

Organic Synthesis Routes

Total synthesis of this compound involves stereoselective formation of the C4-C5 double bond and the C3 hydroxyl group. A representative route includes:

-

Wittig reaction : Coupling of a C16 aldehyde with a phosphorylated serine-derived ylide.

-

Reductive amination : Introduction of the amino group at C2.

-

Deprotection : Removal of tert-butyloxycarbonyl (Boc) groups under acidic conditions.

Yields range from 40–60%, with enantiomeric excess >98% achieved using chiral catalysts.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost | Application |

|---|---|---|---|---|---|

| De novo synthesis | 10–30 | 85–90 | Moderate | High | Mechanistic studies |

| Salvage extraction | 1–5 | 95–99 | Low | Low | Natural product R&D |

| Enzymatic (PLD) | 70 | 90–95 | High | Medium | Industrial scale-up |

| Chemical synthesis | 40–60 | 98–99 | High | Very high | Pharmaceutical |

Key Findings :

-

De novo synthesis is ideal for studying sphingolipid metabolism but limited by regulatory feedback.

-

Salvage extraction provides high-purity this compound but is resource-intensive.

-

Enzymatic methods balance yield and scalability, making them suitable for bulk production.

-

Chemical synthesis offers enantiomeric purity critical for drug development but at elevated costs .

化学反応の分析

Types of Reactions

Sphingosine undergoes various chemical reactions, including:

Phosphorylation: This compound can be phosphorylated by this compound kinases to form this compound-1-phosphate, a potent signaling lipid.

Oxidation and Reduction: This compound can be oxidized to form ceramides, which are involved in cell signaling and apoptosis.

Substitution: This compound can react with fatty acids to form complex sphingolipids, such as sphingomyelin.

Common Reagents and Conditions

Phosphorylation: This compound kinases and ATP are commonly used for phosphorylation reactions.

Oxidation: Enzymes such as ceramide synthase are involved in the oxidation of this compound to ceramides.

Substitution: Fatty acyl-CoA and specific enzymes are used for the formation of complex sphingolipids.

Major Products

This compound-1-phosphate: Formed through phosphorylation and involved in various signaling pathways.

Ceramides: Formed through oxidation and play a role in cell apoptosis and signaling.

Sphingomyelin: A complex sphingolipid formed through substitution reactions.

科学的研究の応用

Antimicrobial Properties

Sphingosine exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.

- Mechanism of Action : this compound disrupts bacterial membranes, leading to cell death. Studies have shown that it permeabilizes bacterial membranes, which is critical for its bactericidal effects against both Gram-positive and Gram-negative bacteria .

- Clinical Implications : In cystic fibrosis (CF) models, inhalation of this compound has been demonstrated to normalize reduced this compound levels in airway epithelial cells, significantly reducing susceptibility to infections like Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen Type | Specific Pathogens | Efficacy Observed |

|---|---|---|

| Bacteria | Pseudomonas aeruginosa, E. coli, S. aureus | Membrane disruption and cell death |

| Viruses | SARS-CoV-2, Herpes Simplex Virus | Inhibition of viral entry and replication |

| Fungi | Various fungal pathogens | Antifungal activity noted |

Role in Cell Signaling

This compound functions as a second messenger in various cellular processes, including cell proliferation and apoptosis.

- Cell Proliferation : this compound is involved in regulating cell growth by acting as a signaling molecule that can promote or inhibit cell cycle progression depending on its concentration .

- Apoptosis Induction : High levels of this compound have been associated with the induction of apoptosis, making it a potential target for cancer therapies aimed at controlling tumor growth .

Therapeutic Applications in Cancer

The pro-apoptotic properties of this compound have garnered interest in cancer research.

- Cancer Treatment : this compound's ability to induce apoptosis has led to investigations into its use as an adjunct therapy in cancer treatment. By promoting programmed cell death in malignant cells, this compound may enhance the efficacy of existing chemotherapeutics .

- Research Findings : Studies have indicated that this compound can sensitize cancer cells to chemotherapy by modulating apoptotic pathways .

Implications in Age-Related Diseases

Recent research highlights the significance of this compound-1-phosphate (S1P), a metabolite of this compound, in age-related health issues.

- Neuroprotection : S1P has been identified as having neuroprotective effects that may mitigate neurodegenerative diseases associated with aging .

- Cardiovascular Health : The modulation of S1P signaling pathways is being explored for its potential benefits in cardiovascular diseases, emphasizing the need for further research into its therapeutic applications .

Case Studies and Research Insights

Numerous studies underscore the multifaceted roles of this compound:

作用機序

Sphingosine exerts its effects primarily through its conversion to this compound-1-phosphate by this compound kinases. This compound-1-phosphate acts as a ligand for specific G protein-coupled receptors, initiating signaling cascades that regulate various cellular processes, including cell migration, angiogenesis, and immune cell trafficking . This compound also induces apoptosis by affecting the balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases .

類似化合物との比較

Sphinganine (Dihydrosphingosine)

- Structure: Saturated analog of this compound, lacking the C4–C5 double bond (2-amino-1,3-octadecanediol) .

- Function: Less bioactive than this compound but serves as a precursor for ceramide synthesis.

- Research Findings :

Phytothis compound

- Structure: Contains an additional hydroxyl group at position 4 (1,3,4-trihydroxy-2-aminooctadecane) .

- Function : Predominant in yeast and plants, it enhances skin barrier function in cosmetics. Unlike this compound, phytothis compound exhibits antimicrobial and anti-inflammatory activity .

- Research Findings :

This compound 1-Phosphate (S1P)

- Structure: Phosphorylated derivative of this compound (2-amino-4-trans-octadecene-1,3-diol-1-phosphate) .

- Function : Promotes cell survival, angiogenesis, and immune cell trafficking via S1P receptors (S1PR1–5). Contrasts with this compound, which induces apoptosis at similar concentrations .

- Research Findings :

Functional Comparison with Other Sphingolipids

Ceramide

Sphingomyelin

- Structure : Phosphocholine-bound ceramide .

- Function : Major membrane lipid; hydrolysis by sphingomyelinase yields ceramide and phosphorylcholine. Unlike this compound, sphingomyelin is metabolically inert until cleaved .

Key Research Insights and Contradictions

- Apoptotic Roles: While this compound is primarily pro-apoptotic, notes that S1P can also induce apoptosis in low-density cells, challenging the conventional rheostat model .

- Structural Analogs : 3-Deoxy-sphingosylphosphorylcholine analogs mimic this compound but lack the 3-OH group, altering membrane interaction and signaling .

生物活性

Sphingosine is a bioactive sphingolipid that plays crucial roles in various biological processes, including cell growth, differentiation, apoptosis, and immune response. This article aims to provide a comprehensive overview of the biological activities of this compound, highlighting its antimicrobial properties, signaling pathways, and involvement in disease mechanisms.

Structure and Properties

This compound is characterized by a long aliphatic chain with a polar 2-amino-1,3-diol terminus. Its structure allows it to participate in complex lipid signaling pathways and membrane dynamics. This compound can be phosphorylated by this compound kinases to form this compound-1-phosphate (S1P), a potent signaling molecule involved in various cellular functions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens, including bacteria, fungi, and viruses. Its mechanism of action primarily involves disrupting microbial membranes and inhibiting metabolic activity.

Table 1: Antimicrobial Activity of this compound Against Various Pathogens

This compound's bactericidal effect is influenced by pH levels; it maintains activity in neutral to slightly acidic environments but is less effective at alkaline pH. The positively charged amino group interacts with cardiolipin in bacterial membranes, facilitating its antimicrobial action .

Role in Immune Response

This compound is not only involved in direct antimicrobial activity but also plays a vital role in modulating immune responses. This compound-1-phosphate (S1P) acts as a signaling molecule that regulates lymphocyte migration and survival. It influences the proliferation and differentiation of immune cells through various G-protein-coupled receptors (S1PRs) on cell surfaces .

Case Study: this compound in Cystic Fibrosis

Research has demonstrated that this compound can prevent infections caused by Pseudomonas aeruginosa in cystic fibrosis models. In animal studies, this compound treatment led to reduced bacterial load and inflammation in the lungs, suggesting its potential therapeutic application for managing chronic infections associated with cystic fibrosis .

Cellular Signaling Pathways

This compound's biological effects are mediated through several signaling pathways:

- Apoptosis Regulation : this compound induces apoptosis by activating specific protein kinases and modulating mitochondrial functions.

- Cell Cycle Arrest : It has been shown to halt the cell cycle progression in various cell types, contributing to its role as an anti-cancer agent.

- Cytoskeletal Dynamics : this compound influences the actin cytoskeleton, affecting processes like endocytosis and cellular motility .

Q & A

Q. What are the standard methods for quantifying sphingosine levels in mammalian cell cultures?

To quantify this compound, researchers typically employ liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., d17:1 this compound) to ensure accuracy. Sample preparation involves lipid extraction using organic solvents (e.g., methanol/chloroform), followed by separation via reverse-phase chromatography. Calibration curves with certified reference materials are critical for validation. Stability of this compound in solution requires storage at -20°C to prevent degradation .

Q. How should researchers handle this compound to ensure laboratory safety and compound stability?

this compound is hygroscopic and light-sensitive. Key precautions include:

Q. What techniques validate the purity of synthetic this compound analogs?

Purity is assessed via nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for homogeneity (>99% purity), and mass spectrometry to verify molecular weight. Certificates of Analysis (CoA) from suppliers should include batch-specific data .

Advanced Research Questions

Q. How can experimental designs assess the role of this compound 1-phosphate (S1P) in cancer cell migration?

Advanced methodologies include:

- Boyden chamber assays to quantify chemotaxis toward S1P gradients.

- Pharmacological inhibition of S1P receptors (e.g., using FTY720 or anti-S1PR1 antibodies) to block signaling .

- Western blotting to monitor downstream effectors (e.g., ERK phosphorylation) .

- CRISPR/Cas9 knockout of SPHK1/2 to dissect isoform-specific contributions .

Q. What strategies differentiate this compound kinase isoforms (SPHK1/SPHK2) in inflammatory responses?

- Use isoform-selective inhibitors (e.g., PF-543 for SPHK1, ABC294640 for SPHK2) in vitro .

- Measure This compound-1-phosphate (S1P) levels via LC-MS in knockout models.

- RNA interference (siRNA) to silence individual isoforms and assess cytokine profiles (e.g., TNF-α, IL-6) via ELISA .

Q. How can structural determinants of this compound-S1P receptor interactions be elucidated?

- Molecular docking simulations to predict binding sites on S1PR1-3.

- Site-directed mutagenesis of receptor residues (e.g., Arg120 in S1PR1) followed by calcium flux assays to test functional impacts .

- Fluorescence resonance energy transfer (FRET) to study real-time conformational changes in receptors .

Methodological Frameworks for Hypothesis Testing

Q. What frameworks ensure rigor in formulating this compound-related hypotheses?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility: Ensure access to this compound analogs and validated assays (e.g., SPHK activity kits) .

- Novelty: Address gaps, such as this compound’s role in non-canonical autophagy pathways.

- Ethical compliance: Adhere to biosafety protocols for lipid handling .

Q. How to resolve contradictory data on this compound’s pro- vs. anti-apoptotic roles?

- Conduct dose-response studies to identify concentration-dependent effects.

- Use tissue-specific conditional knockout models to contextualize in vivo outcomes.

- Perform lipidomic profiling to correlate this compound levels with ceramide/S1P ratios, which dictate apoptotic thresholds .

Data Reproducibility and Reporting

Q. What steps enhance reproducibility in this compound signaling studies?

- Detailed experimental protocols : Include lipid extraction methods, LC-MS parameters, and antibody validation data (e.g., lot numbers for anti-S1PR1) .

- Deposit raw data in repositories like MetaboLights or Figshare.

- Follow ARRIVE guidelines for in vivo studies, reporting strain-specific this compound baseline levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。